molecular formula C17H18ClFN2 B5638543 1-[(3-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(3-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5638543
M. Wt: 304.8 g/mol
InChI Key: VNBIZUOBPVROFD-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)methylpiperazine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated piperazine derivative .

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors, such as histamine H1 receptors, where it can exert anti-allergic effects by blocking the action of histamine. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)piperazine: Shares a similar structure but lacks the fluorophenyl group.

    1-(3-Chlorophenyl)piperazine: Similar but with different substitution patterns on the phenyl ring.

    1-(4-Fluorophenyl)piperazine: Similar but lacks the chlorophenyl group.

Uniqueness: 1-[(3-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can confer distinct chemical and biological properties. This dual substitution pattern can enhance its binding affinity to certain receptors and improve its overall efficacy in various applications .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-15-3-1-2-14(12-15)13-20-8-10-21(11-9-20)17-6-4-16(19)5-7-17/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBIZUOBPVROFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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